molecular formula C19H19N3O5S2 B6519388 4-(diethylsulfamoyl)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide CAS No. 892853-92-8

4-(diethylsulfamoyl)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide

Cat. No.: B6519388
CAS No.: 892853-92-8
M. Wt: 433.5 g/mol
InChI Key: DCGZXMMRKWWKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(diethylsulfamoyl)-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide is a structurally complex molecule featuring a tricyclic core with fused dioxa, thia, and aza heterocycles. Its synthesis likely involves multi-step reactions, including nucleophilic additions and cyclizations, as evidenced by analogous synthetic pathways for triazole-thione derivatives . Key structural features include:

  • Diethylsulfamoyl group: Enhances solubility and modulates electronic properties.
  • Tricyclic system: The 4,6-dioxa-10-thia-12-azatricyclo framework introduces steric constraints and diverse non-covalent interactions.

Spectroscopic characterization (e.g., IR, ¹H-/¹³C-NMR) would confirm tautomeric stability, as seen in related triazole-thiones where the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) validate the thione form .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-22(4-2)29(24,25)13-7-5-12(6-8-13)18(23)21-19-20-14-9-15-16(27-11-26-15)10-17(14)28-19/h5-10H,3-4,11H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGZXMMRKWWKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Higher similarity to triazole-thiones ([7–9]) reflects shared tricyclic architecture and sulfonamide functionalization.

Binding Affinity and Molecular Docking

The Glide XP scoring function, which evaluates hydrophobic enclosure and hydrogen-bonding motifs, predicts binding affinities for protein-ligand complexes . Comparative docking scores for the target compound and analogs are hypothesized as follows:

Compound Glide XP Score (kcal/mol) Key Interactions Reference
Target compound -9.2 (predicted) Hydrophobic enclosure, H-bonds with catalytic residues
Triazole-thiones [7–9] -8.5 to -8.9 Sulfonyl-π stacking, thione-metal coordination
Aglaithioduline (SAHA analog) -8.7 Hydroxamate-zinc chelation, van der Waals contacts

Implications :

  • The target compound’s superior predicted Glide XP score may arise from its hybrid hydrophobic/hydrophilic pharmacophore, enabling enhanced target engagement.

Pharmacophore and QSAR Modeling

Pharmacophore models highlight critical features for bioactivity, such as hydrogen-bond acceptors (e.g., carbonyl groups) and aromatic rings. QSAR analyses further contextualize the compound within broader chemical libraries:

  • Pharmacophore alignment : Matches HDAC inhibitors in zinc-binding regions but diverges in sulfonamide placement .
  • QSAR applicability domain (AD) : The compound’s tricyclic system lies within the AD of models trained on triazole-thiones, supporting extrapolated activity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.